

Application Note: Protocols for Antifungal Susceptibility Testing of Dorrigocin A

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Compound of Interest		
Compound Name:	Dorrigocin A	
Cat. No.:	B15614788	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorrigocin A is a novel secondary metabolite isolated from the fermentation broth of Streptomyces platensis[1][2]. It belongs to the glutarimide-containing polyketide family of compounds, which also includes migrastatin[3][4][5]. **Dorrigocin A** has demonstrated moderate antifungal activity and is of interest for its potential as a lead compound in the development of new antifungal agents[1][6]. This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to **Dorrigocin A**. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adaptable for natural product screening[7][8][9].

Experimental Protocols

The following protocols outline the steps for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of **Dorrigocin A**. The broth microdilution method is presented as the primary technique due to its suitability for determining MIC values for a large number of isolates and its status as a reference method[9].

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)



This protocol is adapted from the CLSI M27-A2 method for yeasts and can be modified for filamentous fungi[7][8].

- a. Materials
- Dorrigocin A (stock solution of known concentration)
- Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile saline (0.85%)
- Dimethyl sulfoxide (DMSO) for dissolving Dorrigocin A
- Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
- Incubator
- b. Preparation of Fungal Inoculum
- For Yeasts: Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a suspension of the yeast colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
- For Filamentous Fungi: Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer.
- c. Preparation of **Dorrigocin A** Dilutions



- Prepare a stock solution of Dorrigocin A in DMSO.
- Perform serial twofold dilutions of Dorrigocin A in RPMI-1640 medium in a separate 96-well
 plate or in tubes to obtain a range of concentrations. The final concentration of DMSO in the
 test wells should not exceed 1% to avoid solvent toxicity.

d. Assay Procedure

- Add 100 μL of the appropriate RPMI-1640 medium to all wells of a sterile 96-well microtiter plate.
- Add 100 μL of the diluted **Dorrigocin A** to the first column of wells and perform serial dilutions across the plate.
- Add 100 μL of the final fungal inoculum to each well.
- Include a positive control (a known antifungal agent), a negative control (medium and inoculum without any antifungal), and a sterility control (medium only).
- Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

e. Determination of MIC

The MIC is defined as the lowest concentration of **Dorrigocin A** that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

a. Procedure



- Following the MIC determination, take a 10 μ L aliquot from each well that shows no visible growth.
- Spot the aliquot onto a fresh SDA plate.
- Incubate the plates at 35°C for 24-48 hours.
- The MFC is the lowest concentration of **Dorrigocin A** from which no fungal growth is observed on the subculture plates.

Data Presentation

The results of the antifungal susceptibility testing should be summarized in clear and concise tables.

Table 1: MIC and MFC Values of **Dorrigocin A** against Various Fungal Pathogens

Fungal Strain	Dorrigocin A MIC (μg/mL)	Positive Control MIC (µg/mL)	Dorrigocin A MFC (μg/mL)
Candida albicans ATCC 90028			
Cryptococcus neoformans H99			
Aspergillus fumigatus Af293			
Clinical Isolate 1	_		
Clinical Isolate 2	-		

Table 2: Summary of Antifungal Activity of Dorrigocin A

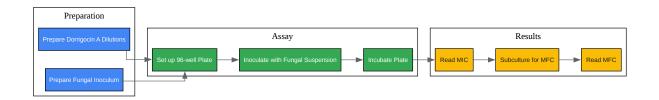


Parameter	Value
MIC ₅₀ (μg/mL)	
MIC90 (μg/mL)	
MFC/MIC Ratio	-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Visualizations

Experimental Workflow for MIC Determination

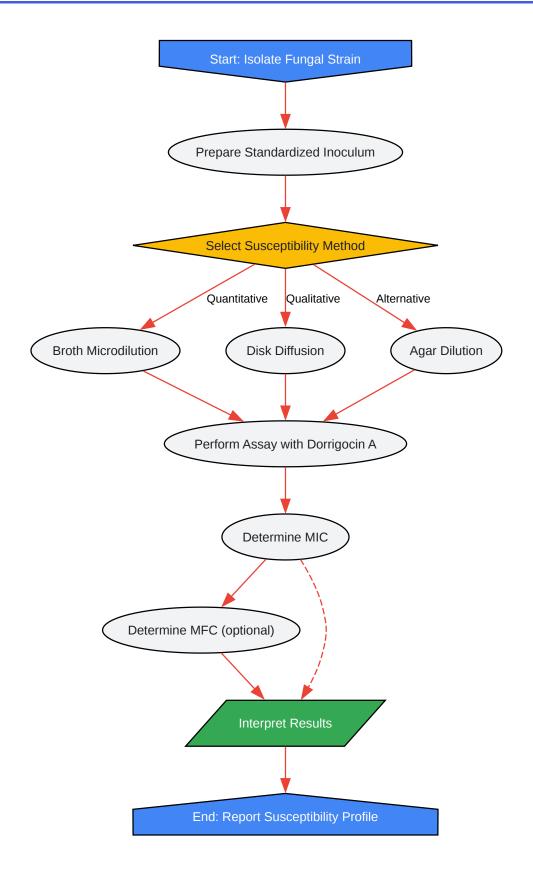


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Caption: Workflow for determining the MIC and MFC of **Dorrigocin A**.

Logical Flow of Antifungal Susceptibility Testing





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Caption: Logical flow for antifungal susceptibility testing of a novel compound.



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